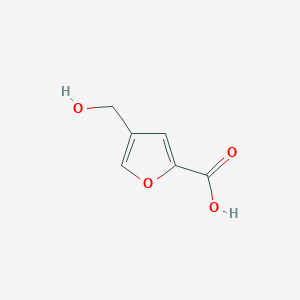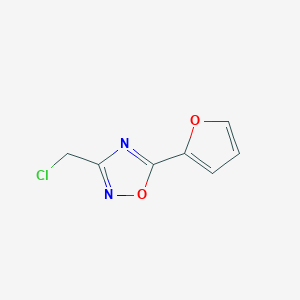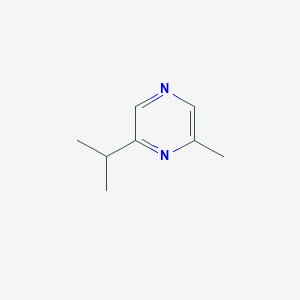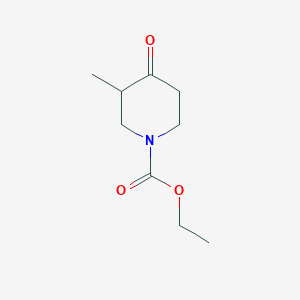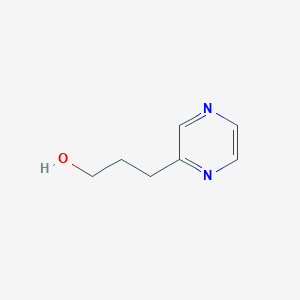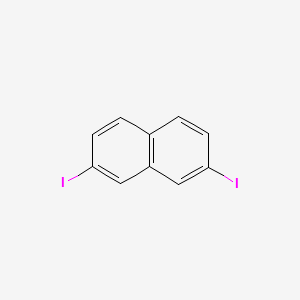
2,7-Diyodonaftaleno
Descripción general
Descripción
2,7-Diiodonaphthalene is an organic compound with the molecular formula C₁₀H₆I₂. It is a derivative of naphthalene, where two iodine atoms are substituted at the 2 and 7 positions of the naphthalene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Aplicaciones Científicas De Investigación
2,7-Diiodonaphthalene is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of other organic compounds and is used in the study of halogenated aromatic compounds.
Biology: It is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: The compound is explored for its potential use in drug development and as a radiolabeling agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,7-Diiodonaphthalene can be synthesized through several methods. One common method involves the iodination of naphthalene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of 2,7-Diiodonaphthalene often involves the use of zeolite catalysts. A feed stream containing iodonaphthalenes is contacted with hydrogen in the presence of a zeolite catalyst containing metals such as palladium, platinum, rhodium, or ruthenium . This method allows for the selective production of 2,7-Diiodonaphthalene with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Diiodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form naphthoquinones.
Reduction Reactions: Reduction of the iodine atoms can lead to the formation of naphthalene or partially reduced intermediates.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include 2,7-dihydroxynaphthalene, 2,7-diaminonaphthalene, and various alkylated derivatives.
Oxidation: Major products include 2,7-naphthoquinone.
Reduction: Products include naphthalene and partially reduced intermediates.
Mecanismo De Acción
The mechanism of action of 2,7-Diiodonaphthalene involves its ability to undergo various chemical transformations. The iodine atoms in the compound are highly reactive and can participate in substitution, oxidation, and reduction reactions. These reactions allow the compound to interact with different molecular targets and pathways, leading to the formation of various products with distinct properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Diiodonaphthalene
- 2,3-Diiodonaphthalene
- 1,5-Diiodonaphthalene
- 1,8-Diiodonaphthalene
Uniqueness
2,7-Diiodonaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other diiodonaphthalene isomers. The position of the iodine atoms influences the compound’s reactivity and the types of reactions it can undergo. This makes 2,7-Diiodonaphthalene a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
2,7-diiodonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWGMCDDHNYOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558924 | |
| Record name | 2,7-Diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58556-77-7 | |
| Record name | 2,7-Diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyrimidin-7-ylmethanol](/img/structure/B1627429.png)
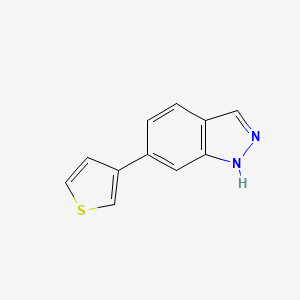


![Benzo[d]isothiazol-6-amine](/img/structure/B1627434.png)
![4H-Pyrrolo[2,3-d]thiazole](/img/structure/B1627437.png)

